molecular formula C13H14N4O5 B5201776 methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate

methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No. B5201776
M. Wt: 306.27 g/mol
InChI Key: XKLUEXUZUFOONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as M4E or M4EB, and it has been found to have various applications in the field of biomedical research. In

Mechanism of Action

M4EB exerts its anti-cancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA replication and cell division. By inhibiting DHODH, M4EB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, M4EB has been found to have other biochemical and physiological effects. Studies have shown that M4EB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). M4EB has also been found to have anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using M4EB in lab experiments is its potency and specificity. M4EB has been found to have potent anti-cancer activity against various types of cancer cells, and its mechanism of action is well-characterized. However, one of the limitations of using M4EB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of M4EB. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies could focus on optimizing the synthesis method of M4EB to improve its solubility and bioavailability, as well as conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore the potential of M4EB as an anti-inflammatory agent. Studies could focus on elucidating its mechanism of action and evaluating its efficacy in animal models of inflammation. Finally, future studies could investigate the potential of M4EB as a tool for studying the role of DHODH in various biological processes.

Synthesis Methods

The synthesis of M4EB involves the reaction between 4-bromo-2-nitrobenzoic acid and N-protected glycine hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain M4EB. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

M4EB has been found to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that M4EB has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. M4EB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-22-12(20)7-2-4-8(5-3-7)17-10(18)6-9(11(17)19)15-16-13(14)21/h2-5,9,15H,6H2,1H3,(H3,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLUEXUZUFOONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(2-carbamoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.